molecular formula C10H11ClO3 B8803716 4-(3-chloropropoxy)benzoic Acid

4-(3-chloropropoxy)benzoic Acid

Cat. No.: B8803716
M. Wt: 214.64 g/mol
InChI Key: KSMVTYHRIQLEHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloropropoxy)benzoic acid is a benzoic acid derivative featuring a 3-chloropropoxy substituent at the para position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of precursors to dronedarone, a class III antiarrhythmic drug . Its synthesis typically involves nucleophilic substitution between methyl 4-hydroxybenzoate derivatives and 1-bromo-3-chloropropane, followed by hydrolysis to yield the free carboxylic acid . The presence of the chloropropoxy group introduces steric bulk and moderate electron-withdrawing effects, influencing its reactivity and physicochemical properties. Crystallographic studies reveal that intermolecular C–H⋯O hydrogen bonding contributes to its solid-state stability .

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

4-(3-chloropropoxy)benzoic acid

InChI

InChI=1S/C10H11ClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13)

InChI Key

KSMVTYHRIQLEHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

3-Chloro-4-propoxybenzoic Acid (CAS 76327-32-7)

  • Structure : Features a chlorine atom at position 3 and a propoxy group at position 4 on the benzene ring.
  • Key Differences : Unlike 4-(3-chloropropoxy)benzoic acid, the chlorine here is directly attached to the aromatic ring rather than the propoxy chain. This positional difference reduces steric hindrance near the carboxylic acid group but enhances the electron-withdrawing effect on the ring.
  • Properties : Molecular formula C₁₀H₁₁ClO₃ (vs. C₁₀H₁₁ClO₄ for this compound). The absence of an oxygen atom in the propoxy chain lowers its polarity .

3-Chloro-5-methoxy-4-propoxybenzoic Acid (CAS 723245-47-4)

  • Structure : Contains chlorine at position 3, methoxy at position 5, and propoxy at position 4.
  • Applications : Used as a reference standard in drug impurity profiling, highlighting its role in quality control .

4-[[(3-Chloropropoxy)carbonyl]amino]benzoic Acid Methyl Ester (CAS 1031927-07-7)

  • Structure : Incorporates a carbamate linkage between the chloropropoxy chain and the benzoate ester.
  • Key Differences: The carbonylamino group enhances hydrogen-bonding capacity and molecular weight (C₁₂H₁₄ClNO₄, 271.7 g/mol), increasing hydrophilicity compared to the parent acid .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) pKa (Predicted) Key Features
This compound C₁₀H₁₁ClO₄ 230.64 ~4.2 (acid) Steric bulk from chloropropoxy; moderate solubility in polar solvents
3-Chloro-4-propoxybenzoic acid C₁₀H₁₁ClO₃ 214.65 ~4.5 (acid) Lower polarity due to simpler propoxy group
Methyl 4-(3-chloropropoxy)benzoate C₁₁H₁₃ClO₄ 244.67 N/A Ester form enhances lipophilicity; crystal packing via C–H⋯O bonds

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